molecular formula C10H12O2S B11949156 Methyl 2-(phenylthio)propanoate

Methyl 2-(phenylthio)propanoate

Cat. No.: B11949156
M. Wt: 196.27 g/mol
InChI Key: QRANRVOUOAPAEV-UHFFFAOYSA-N
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Description

METHYL 2-(PHENYLTHIO)PROPIONATE is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound is characterized by the presence of a phenylthio group attached to a propionate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: METHYL 2-(PHENYLTHIO)PROPIONATE can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of METHYL 2-(PHENYLTHIO)PROPIONATE typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: METHYL 2-(PHENYLTHIO)PROPIONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted phenylthio derivatives.

Scientific Research Applications

METHYL 2-(PHENYLTHIO)PROPIONATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(PHENYLTHIO)PROPIONATE involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • METHYL 3-(PHENYLTHIO)PROPIONATE
  • METHYL 2-METHYL-3-(PHENYLTHIO)PROPIONATE
  • ETHYL 2-(PHENYLTHIO)PROPIONATE

Comparison: METHYL 2-(PHENYLTHIO)PROPIONATE is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the phenylthio group influences the compound’s reactivity in substitution reactions and its biological activity .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 2-phenylsulfanylpropanoate

InChI

InChI=1S/C10H12O2S/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QRANRVOUOAPAEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=CC=CC=C1

Origin of Product

United States

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